molecular formula C13H17FN2O4S B5107641 4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5107641
M. Wt: 316.35 g/mol
InChI Key: HIPSGHPLKKYHCL-UHFFFAOYSA-N
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Description

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide is an organic compound belonging to the class of aromatic sulfonamides. It features a benzene ring with a fluorine atom at the 4th position, a sulfonamide group attached to the benzene ring, and a morpholine ring attached to the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and morpholine.

    Reaction: The 4-fluorobenzenesulfonyl chloride reacts with morpholine in the presence of a base such as triethylamine to form this compound.

    Conditions: The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide undergoes several types of chemical reactions:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under specific conditions.

    Hydrolysis: The sulfonamide bond can undergo hydrolysis under acidic or basic conditions, breaking the molecule into its components.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism

Comparison with Similar Compounds

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide can be compared with other similar compounds:

    Similar Compounds: Examples include 4-fluoro-N,N-dimethylbenzenesulfonamide and 4-fluoro-N′-(4-fluorophenyl)benzimidamide.

Properties

IUPAC Name

4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-15(2)13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPSGHPLKKYHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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